Oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester
Overview
Description
Oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester is a chemical compound with the molecular formula C12H23NO3. It is a derivative of oxalic acid, where the hydrogen atoms of the carboxyl groups are replaced by an ethyl ester and a monoamide group. This compound is known for its unique structural properties, which include 38 bonds, 15 non-hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester typically involves the esterification of oxalic acid with ethanol in the presence of a catalyst, followed by the amidation with 2-ethylhexylamine. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield oxalic acid, ethanol, and 2-ethylhexylamine.
Oxidation: The compound can be oxidized to form oxalic acid derivatives.
Substitution: The ester and amide groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water, and controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Oxalic acid, ethanol, and 2-ethylhexylamine.
Oxidation: Various oxalic acid derivatives.
Substitution: New ester or amide compounds depending on the nucleophile used.
Scientific Research Applications
Oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid, monoamide, N-(2-ethylhexyl)-, hexyl ester: Similar structure but with a hexyl ester group instead of an ethyl ester group.
Dimethyl oxalate: An ester of oxalic acid with two methyl groups.
Oxalyl chloride: An acid chloride derivative of oxalic acid.
Uniqueness
Oxalic acid, monoamide, N-(2-ethylhexyl)-, ethyl ester is unique due to its specific combination of ester and amide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
IUPAC Name |
ethyl 2-(2-ethylhexylamino)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-7-8-10(5-2)9-13-11(14)12(15)16-6-3/h10H,4-9H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRGNZSQCBNPKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.